molecular formula C11H15NO B14163904 N-(1-Phenylethyl)propanamide CAS No. 6283-03-0

N-(1-Phenylethyl)propanamide

Cat. No.: B14163904
CAS No.: 6283-03-0
M. Wt: 177.24 g/mol
InChI Key: QWPVLMCETGYBKC-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)propanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a propanamide moiety. This compound is of interest due to its structural similarity to various pharmacologically active substances, including certain fentanyl analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Phenylethyl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For instance, the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride can yield 2,2-dimethyl-N-(1R)-1-phenylethylpropanamide . Another method involves the use of gas chromatography-mass spectrometry (GC-MS) for qualitative and quantitative testing .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the analysis and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(1-Phenylethyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. As a structural analog of certain fentanyl derivatives, it is believed to interact with opioid receptors, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(1-Phenylethyl)propanamide is structurally similar to several other compounds, including:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenylethyl group.

Properties

CAS No.

6283-03-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H15NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13)

InChI Key

QWPVLMCETGYBKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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